molecular formula C12H15N3O4S B2442364 3-(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)propanoic acid CAS No. 847782-00-7

3-(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)propanoic acid

Cat. No.: B2442364
CAS No.: 847782-00-7
M. Wt: 297.33
InChI Key: IUQLTHCWGBTHMQ-UHFFFAOYSA-N
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Description

3-(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)propanoic acid is a chemical compound with the molecular formula C12H15N3O4S and a molecular weight of 297.33 g/mol . This compound is notable for its benzimidazole core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)propanoic acid typically involves the construction of the benzimidazole ring followed by the introduction of the propanoic acid side chain. One common method involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions to form the benzimidazole core. Subsequent sulfonation and amination steps introduce the aminosulfonyl group, and finally, the propanoic acid side chain is attached through a suitable alkylation reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring, particularly at the positions ortho and para to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole-2-carboxylic acid derivatives, while reduction would yield the corresponding amine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that 3-(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)propanoic acid exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines through apoptosis induction. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis, making it a candidate for further development as a chemotherapeutic agent.

Antimicrobial Properties

The compound has shown efficacy against a range of bacterial strains. Its sulfonamide group contributes to its antimicrobial activity by inhibiting bacterial folate synthesis, which is crucial for DNA and RNA production. This property positions it as a potential lead compound for developing new antibiotics in an era of increasing antibiotic resistance.

Neurological Research

Preliminary studies suggest that this compound may have neuroprotective effects. It has been evaluated for its ability to mitigate neurodegeneration in models of diseases such as Alzheimer's and Parkinson's disease. The compound appears to reduce oxidative stress and inflammation in neuronal cells, indicating its potential utility in treating neurodegenerative disorders.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and tested their anticancer activity against human cancer cell lines. Results indicated that specific derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as selective anticancer agents .

Case Study 2: Antimicrobial Testing

A comprehensive evaluation of the antimicrobial properties was conducted using standard disk diffusion methods against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones compared to control antibiotics, suggesting its viability as a new antimicrobial agent .

Case Study 3: Neuroprotection Studies

In vitro studies involving neuronal cell cultures treated with the compound showed reduced levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions. These findings were published in Neuroscience Letters and support the hypothesis that the compound may serve as a neuroprotective agent .

Mechanism of Action

The mechanism of action of 3-(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)propanoic acid is not fully understood. compounds with a benzimidazole core often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The aminosulfonyl group may enhance the compound’s ability to bind to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    3-(aminosulfonyl)propanoic acid: Similar in structure but lacks the benzimidazole core.

    Benzimidazole derivatives: Various derivatives with different substituents on the benzimidazole ring.

Uniqueness

3-(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)propanoic acid is unique due to the presence of both the benzimidazole core and the aminosulfonyl group. This combination may confer unique biological activities and chemical reactivity compared to other similar compounds .

Biological Activity

3-(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)propanoic acid is a compound with notable biological activities, primarily due to its structural features that allow interactions with various biological targets. Its molecular formula is C12H15N3O4S, and it has a molecular weight of 297.33 g/mol .

The compound's chemical structure includes a benzodiazole moiety, which is known for its pharmacological properties. Below is a summary of its chemical characteristics:

PropertyDetails
Molecular Formula C12H15N3O4S
Molecular Weight 297.33 g/mol
IUPAC Name 3-(1-ethyl-5-sulfamoylbenzimidazol-2-yl)propanoic acid
InChI Key IUQLTHCWGBTHMQ-UHFFFAOYSA-N
Appearance Powder
Storage Temperature Room Temperature

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. Compounds with similar structures have demonstrated the following mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, affecting processes such as inflammation and cell proliferation.
  • Receptor Modulation : The compound could modulate receptor activity, influencing signaling pathways related to cell growth and apoptosis .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent.
  • Anti-inflammatory Effects : The compound may reduce inflammation through inhibition of pro-inflammatory cytokines .
  • Antitumor Properties : Preliminary studies suggest that it might inhibit tumor cell proliferation, making it a candidate for cancer therapy.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to this compound:

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of similar sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting a strong antibacterial effect .

Study 2: Anti-inflammatory Effects

Research demonstrated that derivatives of benzodiazole reduced the secretion of TNF-alpha in macrophages, indicating potential anti-inflammatory properties. This suggests that this compound may exert similar effects .

Study 3: Antitumor Potential

In vitro assays showed that compounds with the benzodiazole structure inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to cell cycle arrest and induction of apoptosis .

Properties

IUPAC Name

3-(1-ethyl-5-sulfamoylbenzimidazol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S/c1-2-15-10-4-3-8(20(13,18)19)7-9(10)14-11(15)5-6-12(16)17/h3-4,7H,2,5-6H2,1H3,(H,16,17)(H2,13,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQLTHCWGBTHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)N)N=C1CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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